Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamido group, an ethylbutyl chain, and a cyclopentane ring. Its molecular formula is C20H36N2O6, and it has a molecular weight of 400.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate involves multiple steps, starting from readily available raw materials. The process typically includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: The acetamido and ethylbutyl groups are introduced through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is added via oxidation reactions under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the acetamido group or to convert the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-1-carboxylate: This compound has a similar structure but includes a tert-butoxycarbonyl group instead of an amino group.
Methyl 3-(1-acetamido-2-ethylbutyl)-2-acetoxy-4-(tert-butoxycarbonylamino)cyclopentane-1-carboxylate: This variant has an acetoxy group in place of the hydroxyl group.
Uniqueness
Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-9(6-2)13(17-8(3)18)12-11(16)7-10(14(12)19)15(20)21-4/h9-14,19H,5-7,16H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITAQLVHEHUINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.